molecular formula C15H11N5 B14940827 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine

Cat. No.: B14940827
M. Wt: 261.28 g/mol
InChI Key: RQEALMUPIVWWEZ-UHFFFAOYSA-N
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Description

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a fused ring system that includes pyrazole, pyridine, and pyrimidine rings, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine typically involves the condensation of aminopyrazole with a suitable electrophilic reagent. One common method involves the use of pyrazolo[3,4-b]pyridine as a key intermediate, which is then reacted with 1,3-biselectrophilic reagents under controlled conditions . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine apart from similar compounds is its unique fused ring system, which provides a rigid and planar structure. This structural feature enhances its binding affinity to molecular targets, making it a more effective inhibitor in various biochemical applications .

Properties

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine

InChI

InChI=1S/C15H11N5/c16-14-12-8-18-15-11(10-4-2-1-3-5-10)9-19-20(15)13(12)6-7-17-14/h1-9H,(H2,16,17)

InChI Key

RQEALMUPIVWWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN=C4N

Origin of Product

United States

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